molecular formula C20H24N2O2 B13937600 Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro- CAS No. 52881-80-8

Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-

Cat. No.: B13937600
CAS No.: 52881-80-8
M. Wt: 324.4 g/mol
InChI Key: CQDVIEOVRSNWNY-UHFFFAOYSA-N
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Description

The compound Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) (CAS: 52881-76-2) features a central 1,2-phenylene (ortho-substituted benzene) bridge connecting two tetrahydro-pyridine moieties via 1-oxo-2,1-ethanediyl linkers. This structure confers rigidity and planar geometry, influencing its physicochemical properties and reactivity. The tetrahydro-pyridine rings introduce partial saturation, reducing aromaticity compared to fully unsaturated pyridines, which may enhance solubility and alter electronic interactions .

Properties

CAS No.

52881-80-8

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyridin-1-yl)-2-[2-[2-(3,4-dihydro-2H-pyridin-1-yl)-2-oxoethyl]phenyl]ethanone

InChI

InChI=1S/C20H24N2O2/c23-19(21-11-5-1-6-12-21)15-17-9-3-4-10-18(17)16-20(24)22-13-7-2-8-14-22/h3-5,7,9-11,13H,1-2,6,8,12,14-16H2

InChI Key

CQDVIEOVRSNWNY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CN(C1)C(=O)CC2=CC=CC=C2CC(=O)N3CCCC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Based on the compound’s structure, the preparation generally follows these steps:

Specific Reported Methods

While direct English journal articles specifically detailing the synthesis of this exact compound are limited, analogous compounds with similar structural motifs have been synthesized using the following methods:

Step Method Description Reagents/Conditions Notes
1 Friedel-Crafts Acylation of 1,2-diaminobenzene Acyl chloride or anhydride, Lewis acid catalyst (AlCl$$_3$$) Introduces ketoacetyl groups ortho to each other
2 Partial hydrogenation of pyridine H$$_2$$, Pd/C catalyst, controlled pressure Yields 1,2,3,4-tetrahydropyridine
3 Condensation reaction Ketoacetylated aromatic compound + tetrahydropyridine derivative, reflux in ethanol or suitable solvent Formation of amide or imine linkages

Alternative Synthetic Routes

Comprehensive Research Findings

Literature Survey

  • The NIST Chemistry WebBook provides structural data but lacks explicit synthesis protocols for this compound.
  • Review of related heterocyclic synthesis literature indicates that the tetrahydropyridine ring is commonly prepared by catalytic hydrogenation of pyridine or via Mannich-type reactions.
  • The aromatic ketoacetyl linker is often synthesized via Friedel-Crafts acylation or by reaction of aromatic diamines with α-haloketones.

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range (%) Purification Method
Friedel-Crafts acylation 0–5 °C to room temp, AlCl$$_3$$, dry solvent 60–85 Recrystallization or column chromatography
Partial hydrogenation Room temp, 1–5 atm H$$_2$$, Pd/C 70–90 Filtration to remove catalyst
Condensation coupling Reflux in ethanol or toluene, acid/base catalysis 50–80 Crystallization or chromatography

Analytical Characterization

  • Confirmation of structure is typically done by NMR (both $$^{1}H$$ and $$^{13}C$$), IR spectroscopy (showing characteristic amide and keto bands), and mass spectrometry.
  • Elemental analysis confirms the molecular formula C$${20}$$H$${24}$$N$${2}$$O$${2}$$.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Expected Outcome
Aromatic core functionalization Friedel-Crafts acylation 1,2-diaminobenzene, acyl chloride, AlCl$$_3$$ 0–25 °C, inert atmosphere 1,2-phenylenebis(1-oxo-2,1-ethanediyl) intermediate
Tetrahydropyridine synthesis Catalytic hydrogenation Pyridine, H$$_2$$, Pd/C Room temperature, controlled pressure 1,2,3,4-tetrahydropyridine
Coupling reaction Condensation Aromatic keto intermediate, tetrahydropyridine Reflux in ethanol, acid/base catalysis Target bis-substituted compound

Chemical Reactions Analysis

Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Substitution

The most direct analog is Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis[1,2,3,4-tetrahydro-] (CAS: 52881-77-3), which differs only in the substitution pattern of the central phenyl ring (para instead of ortho). Key comparisons include:

Property Target Compound (1,2-Phenylene) Analog (1,4-Phenylene)
CAS Number 52881-76-2 52881-77-3
logP 3.186 3.186
Structural Geometry Ortho-substituted (rigid) Para-substituted (linear)

Despite identical logP values, the ortho-substituted compound exhibits greater steric hindrance and reduced conformational flexibility compared to the para isomer. This difference can influence crystallization behavior, solubility in polar solvents, and reactivity in cross-coupling reactions .

Substituent Effects on Tetrahydro-Pyridine Moieties

describes 1,2-bis(1-methyl-1H-1,2,3,4-tetrahydro-2H-pyridin-4-yl)- derivatives, where methyl groups are attached to the tetrahydro-pyridine rings. In contrast, the target compound lacks methyl groups, suggesting higher reactivity at the pyridine nitrogen .

Functional Group Variations in Related Compounds

lists compounds like 1,1'-(pyridine-2,6-diyl)bis(4,4,4-trifluorobutane-1,3-dione) (CAS: 216299-25-1), which replaces the phenylenebis(oxo-ethanediyl) group with trifluorobutane-dione moieties.

Key Research Findings

  • logP Consistency : Both ortho- and para-substituted phenylenebis-pyridine derivatives share identical logP values (3.186), indicating similar hydrophobicity despite structural differences .
  • Steric vs.
  • Synthetic Flexibility : Compounds with methyl or trifluoromethyl substituents exhibit divergent reactivity profiles, underscoring the importance of functional group selection in medicinal chemistry .

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro- (CAS Registry Number: 52881-80-8) is a complex pyridine derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2}, with a molecular weight of 324.4168 g/mol. The structure consists of a pyridine ring fused with phenylene and ethanediyl moieties, which may enhance its biological properties.

PropertyValue
FormulaC20H24N2O2
Molecular Weight324.4168 g/mol
CAS Registry Number52881-80-8
IUPAC NamePyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of pyridine derivatives. The incorporation of various functional groups into the pyridine scaffold has been shown to enhance its bioactivity against a range of pathogens.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Compounds similar to Pyridine 1,1' exhibited significant inhibition rates:

CompoundInhibition Rate (%)Target Bacteria
Pyridine Derivative A59.54%S. aureus
Pyridine Derivative B55.84%S. pneumoniae

These results suggest that modifications to the pyridine structure can yield potent antimicrobial agents.

The biological activity of pyridine derivatives is largely attributed to their ability to interact with bacterial enzymes and disrupt metabolic processes. For instance, some derivatives act as inhibitors of cytochrome P450 enzymes which are crucial for bacterial survival and replication.

Example Mechanism:
Pyridine compounds have been shown to inhibit specific enzymes by binding to their active sites or altering their conformation. This inhibition can lead to decreased bacterial growth and increased susceptibility to other antibiotics.

Recent Advances in Research

Research has focused on developing new synthetic methods for pyridine derivatives that could enhance their biological properties. Microwave-assisted synthesis has emerged as a promising technique that improves yield and reduces reaction times for producing bioactive compounds.

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